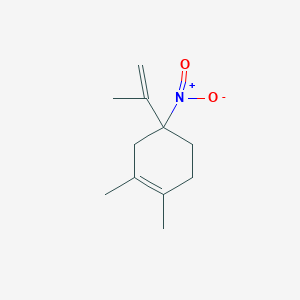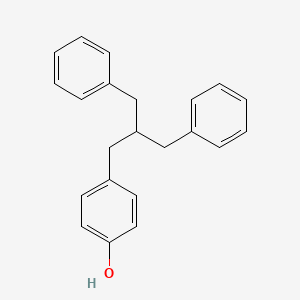![molecular formula C16H22N2 B14602495 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole CAS No. 61055-61-6](/img/structure/B14602495.png)
1-[2-(2-Methylphenyl)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methylphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This specific compound features a 2-methylphenyl group attached to a hexyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the use of glyoxal and ammonia, which was historically the first synthesis route for imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Methylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced forms of the original compound. These products have different properties and applications based on their chemical structure.
Applications De Recherche Scientifique
1-[2-(2-Methylphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[2-(2-Methylphenyl)hexyl]-1H-imidazole include other substituted imidazoles such as:
- 1-[2-(2-Chlorophenyl)hexyl]-1H-imidazole
- 1-[2-(2-Bromophenyl)hexyl]-1H-imidazole
- 1-[2-(2-Fluorophenyl)hexyl]-1H-imidazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61055-61-6 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1-[2-(2-methylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C16H22N2/c1-3-4-8-15(12-18-11-10-17-13-18)16-9-6-5-7-14(16)2/h5-7,9-11,13,15H,3-4,8,12H2,1-2H3 |
Clé InChI |
NROQEKKSTSIZON-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)



![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)



![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
